2,2'-Binaphthalene-7,7'-diol
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Overview
Description
2,2’-Binaphthalene-7,7’-diol: is a chiral organic compound that belongs to the family of binaphthyl derivatives. It is characterized by two naphthalene rings connected at the 2 and 2’ positions, with hydroxyl groups at the 7 and 7’ positions. This compound is of significant interest in asymmetric synthesis and catalysis due to its chiral properties and ability to form stable complexes with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-binaphthalene-7,7’-diol typically involves the coupling of naphthalene derivatives. One common method is the oxidative coupling of 2-naphthol using reagents such as ferric chloride (FeCl₃) in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired diol product.
Industrial Production Methods: Industrial production of 2,2’-binaphthalene-7,7’-diol often involves similar oxidative coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Binaphthalene-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated binaphthalene derivatives.
Scientific Research Applications
Chemistry: 2,2’-Binaphthalene-7,7’-diol is widely used as a chiral ligand in asymmetric synthesis. It forms stable complexes with metals, which can catalyze a variety of enantioselective reactions, including hydrogenation, alkylation, and cross-coupling reactions .
Biology and Medicine: In biological research, derivatives of 2,2’-binaphthalene-7,7’-diol are used as probes for studying enzyme mechanisms and as building blocks for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its chiral properties make it valuable for the synthesis of enantiomerically pure compounds .
Mechanism of Action
The mechanism by which 2,2’-binaphthalene-7,7’-diol exerts its effects is primarily through its ability to form chiral complexes with metals. These complexes can then participate in various catalytic cycles, facilitating enantioselective transformations. The hydroxyl groups play a crucial role in coordinating with metal centers, stabilizing the transition states, and enhancing the selectivity of the reactions .
Comparison with Similar Compounds
1,1’-Binaphthalene-2,2’-diol (BINOL): Another widely used chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral ligand used in various catalytic reactions.
Uniqueness: 2,2’-Binaphthalene-7,7’-diol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other binaphthyl derivatives may not perform as well .
Properties
Molecular Formula |
C20H14O2 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
7-(7-hydroxynaphthalen-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C20H14O2/c21-19-7-5-13-1-3-15(9-17(13)11-19)16-4-2-14-6-8-20(22)12-18(14)10-16/h1-12,21-22H |
InChI Key |
OKOIJSZXRYHVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)C3=CC4=C(C=C3)C=CC(=C4)O |
Origin of Product |
United States |
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